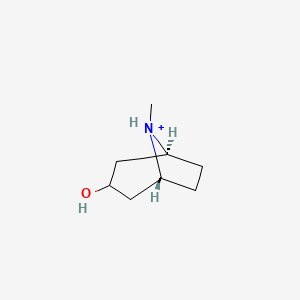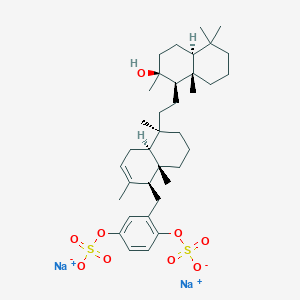
テフリルトリオン
概要
説明
2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione is a beta-triketone that is 2-benzoylcyclohexane-1,3-dione in which the benzoyl group is substituted at positions 2, 3, and 4 by chlorine, (tetrahydrofuran-2-ylmethoxy)methyl, and methylsulfonyl groups, respectively. It is a sulfone, a member of monochlorobenzenes, an ether, an aromatic ketone, a member of cyclohexanones, a member of oxolanes and a beta-triketone.
科学的研究の応用
農業: 水田における雑草防除
テフリルトリオンは、韓国で水稲用として登録されています。 イヌノハナなどの雑草に対する高い選択性があり、水稲に害を与えることなく効果的な雑草防除を実現します 。 この選択性は、雑草の個体数を管理しながら作物の収量を維持するために不可欠です。
植物生理学:カロテノイド生合成の理解
HPPD阻害剤であるテフリルトリオンは、植物におけるカロテノイド生合成経路の研究に役立ちます。 この経路を阻害することで、テフリルトリオンは植物の白化を引き起こし、カロテノイドの生理学的効果とその植物の健康における役割を研究するのに役立ちます 。
環境科学: 安全性と有効性の評価
テフリルトリオンの環境影響評価には、標的雑草種に対する有効性と、非標的生物および生態系に対する安全性プロファイルの調査が含まれます。 これには、化合物の生分解性と生物蓄積の可能性の評価が含まれます 。
生化学: 酵素阻害研究
HPPD阻害剤としてのテフリルトリオンの作用機序は、生化学における酵素阻害の研究モデルを提供します。 研究者は、テフリルトリオンがHPPD酵素にどのように結合し、酵素阻害につながる構造変化を調査することができます 。
作物科学: 除草剤抵抗性の開発
雑草におけるテフリルトリオン抵抗性の研究は、作物における除草剤抵抗性の管理のための新しい戦略の開発に貢献します。 抵抗性のメカニズムを理解することで、この除草剤による被害を受けにくい作物を育種することができます 。
化学工学: 製剤とデリバリーシステム
化学工学では、テフリルトリオンは、高度な製剤とデリバリーシステムの開発のために研究されています。 これには、除草剤の有効性を高め、環境への影響を軽減する安定な製剤を作成することが含まれます 。
農業経済学: 市場分析と導入
テフリルトリオンを市場に導入することによる経済的影響は、別の研究分野です。 研究は、農家の導入率、費用便益分析、農業生産性への全体的な影響に焦点を当てています 。
規制科学: コンプライアンスとリスク評価
テフリルトリオンは、安全基準への適合性を確保するために、規制当局による精査の対象となります。 この分野の研究には、リスク評価、化合物の毒性レベルの調査、その使用が規制ガイドラインと整合していることの確認が含まれます 。
作用機序
Target of Action
Tefuryltrione, also known as Tefuryltrione [ISO], primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the tyrosine catabolic pathway and is involved in the biosynthesis of plastoquinones and tocopherols, which are essential for the photosynthetic apparatus and photoprotection in plants .
Mode of Action
Tefuryltrione interacts with its target, HPPD, by inhibiting its activity . The compound forms a bidentate interaction with Fe (II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of tefuryltrione and the conserved Phe409 and Phe452 rings . This suggests that tefuryltrione competes with the substrate, similar to existing HPPD inhibitors .
Biochemical Pathways
By inhibiting HPPD, tefuryltrione disrupts the tyrosine catabolic pathway, leading to a deficiency in plastoquinones and tocopherols . This results in the bleaching of leaves and ultimately, the death of the plant .
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound .
Result of Action
The molecular effect of Tefuryltrione’s action is the inhibition of HPPD, which leads to the disruption of essential biochemical pathways in plants . On a cellular level, this results in the bleaching of leaves, indicating a disruption in the photosynthetic process . Ultimately, this leads to the death of the plant .
Action Environment
It’s known that tefuryltrione is used as a herbicide in paddy fields , suggesting that its efficacy and stability are suitable for such environments
Safety and Hazards
生化学分析
Biochemical Properties
Tefuryltrione plays a crucial role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase . This enzyme is involved in the carotenoid biosynthesis pathway, and its inhibition leads to the disruption of pigment synthesis in plants . The interaction between Tefuryltrione and 4-hydroxyphenylpyruvate dioxygenase is characterized by the binding of Tefuryltrione to the active site of the enzyme, thereby preventing its normal function . This inhibition results in the accumulation of toxic intermediates, ultimately leading to the death of the target weeds .
Cellular Effects
Tefuryltrione affects various types of cells and cellular processes. In plant cells, it disrupts the carotenoid biosynthesis pathway, leading to a deficiency in essential pigments . This deficiency affects cell signaling pathways, gene expression, and cellular metabolism, ultimately causing cell death . The impact of Tefuryltrione on cell function includes the inhibition of photosynthesis and the disruption of cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Tefuryltrione involves its binding to the active site of 4-hydroxyphenylpyruvate dioxygenase . This binding inhibits the enzyme’s activity, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate . The inhibition of this enzyme leads to the accumulation of toxic intermediates, which disrupt cellular processes and result in cell death . Additionally, Tefuryltrione may cause changes in gene expression related to the carotenoid biosynthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tefuryltrione change over time. The stability of Tefuryltrione is influenced by environmental factors such as temperature and light . Degradation of Tefuryltrione can occur under UV irradiation, leading to the formation of transformation products . Long-term exposure to Tefuryltrione in in vitro or in vivo studies has shown that it can cause persistent disruption of cellular functions .
Dosage Effects in Animal Models
The effects of Tefuryltrione vary with different dosages in animal models. At low doses, Tefuryltrione may not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage level beyond which the toxic effects of Tefuryltrione become pronounced .
Metabolic Pathways
Tefuryltrione is involved in the carotenoid biosynthesis pathway, where it inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase . This inhibition affects the metabolic flux and leads to the accumulation of toxic intermediates . The interaction of Tefuryltrione with other enzymes or cofactors in the metabolic pathway can further influence its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, Tefuryltrione is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of Tefuryltrione within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of Tefuryltrione is influenced by targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, where it exerts its effects . The activity and function of Tefuryltrione can be affected by its localization within the cell .
特性
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-76-1 | |
| Record name | Tefuryltrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tefuryltrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tefuryltrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEFURYLTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)
![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)



